molecular formula C8H9N3O B13179473 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol

Cat. No.: B13179473
M. Wt: 163.18 g/mol
InChI Key: NDVMUXASIYLUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are widely found in natural products, synthetic drugs, and functional materials, and they form the basic backbone of many physiologically active compounds and drugs . This compound is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in a short reaction time with good-to-excellent yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, given their efficiency and eco-friendly nature.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the triazole and pyridine rings, which are known to participate in a wide range of chemical transformations .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like ethanol or water .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antibacterial effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the triazole and pyridine rings with an ethyl group and a hydroxyl group. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol

InChI

InChI=1S/C8H9N3O/c1-2-7-9-10-8-4-3-6(12)5-11(7)8/h3-5,12H,2H2,1H3

InChI Key

NDVMUXASIYLUDP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.